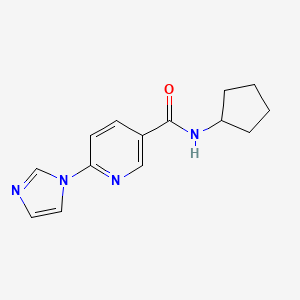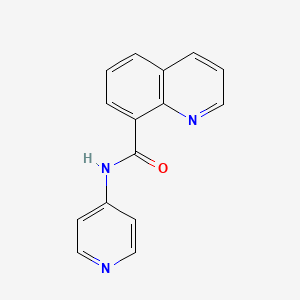
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein kinase C (PKC) isozymes. This compound has shown promising results in preclinical studies, and it has the potential to be used in the treatment of various diseases, including cancer and diabetes.
Mecanismo De Acción
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide works by inhibiting the activity of PKC isozymes, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can improve glucose uptake and insulin sensitivity in insulin-resistant cells by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. This compound has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKC isozymes, its anticancer effects in various cancer cell lines, and its ability to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, including the evaluation of its efficacy and safety in clinical trials, the identification of its molecular targets and signaling pathways, and the development of novel formulations and delivery methods. In addition, this compound could be used in combination with other anticancer or antidiabetic drugs to enhance their efficacy and reduce their side effects. Finally, this compound could be used as a tool compound to study the role of PKC isozymes in various cellular processes and diseases.
Métodos De Síntesis
The synthesis of N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the starting material, the formation of the indole ring, and the introduction of the pyridine and carboxamide groups. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in vitro and in vivo, and it has shown potent inhibitory activity against various PKC isozymes, including PKCα, PKCβ, and PKCθ. This compound has been shown to have anticancer effects in several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.
Propiedades
IUPAC Name |
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-15-14(8-12)9-16(19-15)17(21)20(2)11-13-4-3-7-18-10-13/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCIAGDESPBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)N(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)



